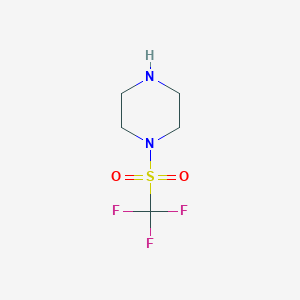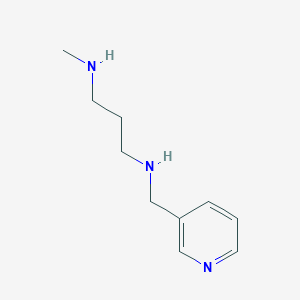
6-Acetylindolin-2-one
Übersicht
Beschreibung
6-Acetylindolin-2-one is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 . It is often used in chemical research .
Synthesis Analysis
The synthesis of indolin-2-one derivatives has been reported in various studies. For instance, one study describes the design, synthesis, and bioevaluation of novel oxoindolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety . Another study discusses a one-pot synthesis of 3-substituted-3-hydroxyindolin-2-ones via a three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions .Molecular Structure Analysis
The molecular structure of 6-Acetylindolin-2-one can be analyzed using various spectroscopic techniques. These techniques utilize the interaction of light with matter to characterize an unknown specimen .Chemical Reactions Analysis
The chemical reactions involving 6-Acetylindolin-2-one can be studied using various electroanalytical tools. These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Acetylindolin-2-one can be analyzed using various techniques. These properties include its melting point, boiling point, density, and toxicity information .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
6-Acetylindolin-2-one is instrumental in asymmetric synthesis. Liu et al. (2011) and Liu et al. (2020) describe its use in the Michael addition, producing 2-substituted indolin-3-one derivatives with high yields and stereoselectivities. These compounds are important for the chiral synthesis of indole-related compounds, which have significant applications in chemistry and pharmacology (Liu, Cheng, & Xu, 2011); (Liu Yaozong et al., 2020).
Conformational Analysis
Research by Jones et al. (1970) indicates that 1-acetylindoline, a related compound, primarily exists in an endo conformation in benzene solution, contributing valuable insights into the conformational analysis of heterocycles (Jones, Katritzky, & Shapiro, 1970).
Neuropharmacology
In the context of neuropharmacology, Fu et al. (2014) investigated acetylcorynoline, a major alkaloid component derived from Corydalis bungeana, which is structurally related to 6-Acetylindolin-2-one. Their study showed potential benefits in Parkinson's disease models, demonstrating the significance of similar compounds in neuropharmacological research (Fu et al., 2014).
Reaction Dynamics
The work by Izumi et al. (1993) on the oxidation of 1-acetylindole derivatives, including 6-Acetylindolin-2-one, underlines the compound's role in understanding complex reaction dynamics in organic chemistry (Izumi, Kohei, & Murakami, 1993).
Multicomponent Reaction Strategy
Rongrong Jiang et al. (2016) developed a multicomponent reaction strategy involving 1-acetylindolin-3-ones, showcasing an efficient approach to synthesize polysubstituted 1H-pyrido[3,2-b]indoles, a process relevant in the creation of complex organic molecules (Jiang, Wang, & Zhou, 2016).
Eigenschaften
IUPAC Name |
6-acetyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6(12)7-2-3-8-5-10(13)11-9(8)4-7/h2-4H,5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQVZFJJGMUCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CC(=O)N2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetylindolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N1-[4-(Diethylamino)benzyl]-N3-methyl-1,3-propanediamine](/img/structure/B3164391.png)
amine](/img/structure/B3164399.png)
![(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164407.png)

![1-[2-(Acetoxy)ethyl]-2-oxopropyl [(4-amino-2-methyl-5-pyrimidinyl)methyl]dithiocarbamate](/img/structure/B3164448.png)


![Propyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164478.png)
amine](/img/structure/B3164485.png)
![(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B3164495.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine](/img/structure/B3164501.png)
amine](/img/structure/B3164506.png)